Verrucarin J
Overview
Description
Verrucarin J is a trichothecene produced by Stachybotrys chartarum . It is a metabolite of the Myrothecium fungus family . It can grow in damp indoor environments and may contribute to health problems among building occupants . These Trichothecenes are lipophilic and thus the route of exposure can easily be through the skin, gut, and pulmonary mucosa .
Synthesis Analysis
Verrucarin J has been found to promote the synthesis of triacylglycerol (TAG), but inhibit the synthesis of fucoxanthin . The expression of key genes such as DGAT2D, GPAT2, LPAT2, and PAP involved in TAG synthesis and unsaturated fatty acids also increased after Verrucarin J treatments .Molecular Structure Analysis
The molecular formula of Verrucarin J is C27H32O8 . Its molecular weight is 484.5 g/mol . The IUPAC name is (1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro [2,10,16,23-tetraoxatetracyclo [22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2’-oxirane]-11,17,22-trione .Chemical Reactions Analysis
Verrucarin J has been found to induce apoptosis, DNA damage, and generation of reactive oxygen species (ROS) . It also significantly suppresses the expression of CSCs markers including ALDH1, LGR5, NANOG, and OCT4 in a dose-dependent manner .Physical And Chemical Properties Analysis
The molecular weight of Verrucarin J is 484.5 g/mol . It has a molecular formula of C27H32O8 .Scientific Research Applications
1. Antiviral Properties
Verrucarin J has been evaluated for its inhibitory activity against the arenavirus Junin, the etiological agent of Argentine hemorrhagic fever. It demonstrated a dose-dependent inhibition of virus multiplication at concentrations that did not affect cell viability. This suggests its potential as a therapeutic agent in viral infections (García et al., 2002).
2. Biochemical Impact Studies
Biochemical studies have been conducted on male mice injected with Verrucarin J. These studies revealed significant biochemical changes, such as increased serum enzyme activities and alterations in liver-related biochemical parameters. This research helps in understanding the biochemical impact of Verrucarin J on mammalian systems (El-Sawi et al., 2000).
3. Inhibition of Protein Synthesis and Cancer Research
Verrucarin J has been identified as an inhibitor of protein synthesis, and its effects on various cancer cell lines have been investigated. For instance, studies have shown its potential in inducing growth inhibition and apoptosis in breast cancer cell lines. This suggests its utility in cancer treatment research (Palanivel et al., 2013).
4. Chemical Structure and Synthesis
The constitution and structure of Verrucarin J have been extensively studied, contributing to the field of organic chemistry and pharmacology. Understanding its structure is crucial for synthetic efforts and potential drug design (Fetz et al., 1965).
5. Nematicidal Activities
Verrucarin J has been studied for its nematicidal activity, specifically against the root-knot nematode Meloidogyne incognita. This highlights its potential application in agriculture as a natural pesticide (Nguyen et al., 2018).
6. Chemical Genetics in Diatoms
Research has been conducted to identify the effect of Verrucarin J on neutral lipid accumulation in diatoms. This study is significant for understanding the metabolic pathways of neutral lipids and could have implications in biotechnology (Yu et al., 2020).
Future Directions
properties
IUPAC Name |
(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O8/c1-17-8-10-26-15-32-24(30)13-18(2)9-11-31-22(28)6-4-5-7-23(29)35-19-14-21(34-20(26)12-17)27(16-33-27)25(19,26)3/h4-7,12-13,19-21H,8-11,14-16H2,1-3H3/b6-4+,7-5-,18-13+/t19-,20-,21-,25-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCGYHWSYNQVHU-GYDJLPFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(=O)C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCOC(=O)/C=C/C=C\C(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Muconomycin B | |
CAS RN |
4643-58-7 | |
Record name | Verrucarin J | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VERRUCARIN J | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UBU5Q68G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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